molecular formula C18H15ClN4O3S B3470034 2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B3470034
M. Wt: 402.9 g/mol
InChI Key: DJHSFNOGNHCSNX-UHFFFAOYSA-N
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Description

This compound, identified by IUPAC name 2-(4-Chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide, is a sulfonamide derivative featuring a pyrimidine ring linked via a sulfamoyl bridge and a 4-chlorophenylacetamide moiety . It is structurally related to acetylsulfadiazine, a sulfonamide antibiotic, but differs in the acetamide-linked chlorophenyl group .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-14-4-2-13(3-5-14)12-17(24)22-15-6-8-16(9-7-15)27(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHSFNOGNHCSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide, often referred to as a pyrimidinyl sulfamoyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H17ClN4O3S
  • Molecular Weight : 396.87 g/mol

This compound features a chloro-substituted phenyl group and a pyrimidinyl sulfamoyl moiety that contribute to its biological activity.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticonvulsant Activity : Analogous compounds have demonstrated effectiveness in animal models for epilepsy. The presence of the piperazine moiety is often linked to enhanced anticonvulsant properties, suggesting that our compound may also exhibit similar effects .
  • Inhibition of Osteoclastogenesis : Studies on related compounds have shown that they can inhibit the formation of osteoclasts, which are crucial in bone resorption processes. This inhibition is mediated through alterations in mRNA expression of osteoclast-specific markers, suggesting potential applications in treating osteoporosis and other bone-related disorders .
  • Antimicrobial Activity : Some derivatives have been noted for their antibacterial properties, particularly against Gram-positive bacteria. The structural components such as the pyrimidine ring may play a role in enhancing antimicrobial efficacy .

Anticonvulsant Activity Case Studies

A study conducted on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that certain analogs exhibited significant protection in maximal electroshock (MES) tests at doses of 100 mg/kg and 300 mg/kg. The most effective compounds showed delayed onset but prolonged duration of action .

CompoundDose (mg/kg)Protection (%)Time of Onset
Compound 1910070%0.5 hours
Compound 2030090%4 hours

Osteoclastogenesis Inhibition Studies

In vitro studies indicated that N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide strongly inhibited osteoclastogenesis by blocking the formation of mature osteoclasts and suppressing bone resorption activity. This was evidenced by the reduction in F-actin belt formation within osteoclasts during treatment .

TreatmentEffect on Osteoclast FormationMechanism
PPOAC-Bz (10 µM)Significant inhibitionBlocked mRNA expression of osteoclast markers
Control (DMSO)No effect-

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide exhibit anticancer properties. They are believed to function by inhibiting specific signaling pathways involved in tumor growth and proliferation. For example, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. Sulfonamide derivatives, like those containing pyrimidine moieties, have been documented to possess antibacterial properties by inhibiting folic acid synthesis in bacteria . This makes them valuable in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory effects of this compound. Research has suggested that similar compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases . This could have implications for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Experimental Findings

Study ReferenceApplicationFindings
Anticancer ActivityInduced apoptosis in cancer cells through caspase activation.
Antimicrobial ActivityEffective against resistant bacterial strains by inhibiting folic acid synthesis.
Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in vitro.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the pyrimidine-sulfamoyl linkage. Variations in the synthesis process can lead to derivatives with enhanced biological activity or altered pharmacokinetics. For instance, modifications to the chlorophenyl group may improve selectivity for certain biological targets or reduce toxicity .

Chemical Reactions Analysis

Sulfonamide Formation

The synthesis often begins with the preparation of a sulfonamide intermediate. For instance, N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide derivatives are formed via reactions between aromatic amines and sulfamoyl chlorides (e.g., pyrimidin-2-ylsulfonyl chloride) . This step involves nucleophilic substitution, where the amine group reacts with the sulfamoyl chloride to form the sulfonamide bond.

Acetamide Coupling

The acetamide moiety is introduced through condensation reactions. For example, 2-(4-chlorophenyl)acetamide can be coupled with the sulfonamide intermediate under catalytic conditions (e.g., using coupling agents like dicyclohexylcarbodiimide or EDC) to form the final compound .

Hydrolysis and Functional Group Interconversion

Hydrolysis reactions are critical in modifying functional groups. For instance, hydrolysis of a sulfamoyl acetamide derivative (e.g., N-{4-[4-chlorophenyl]-6-dimethylphenylpyrimidin-2-ylsulfamoyl}-phenyl acetamide ) yields a sulfonamide (e.g., 4-Amino-N-[4-(4-chlorophenyl)-6-dimethylphenylpyrimidin-2-yl]-benzensulfonamide ) . This step is often performed under basic or acidic conditions, depending on the target product.

Reaction Mechanisms

The compound undergoes several characteristic reactions, each influenced by its functional groups:

Hydrolysis of the Acetamide Group

The acetamide group can hydrolyze under alkaline conditions (e.g., using aqueous hydroxide) to form a carboxylic acid. This reaction is critical in modifying the compound for further derivatization .

Reaction Example :

AcetamideNaOH, H2OCarboxylic acid+Ammonia\text{Acetamide} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid} + \text{Ammonia}

Condensation Reactions

The sulfonamide group participates in condensation reactions with aldehydes/ketones to form Schiff bases (azomethines). These intermediates can undergo cycloaddition reactions (e.g., with benzoyl isothiocyanate) to form heterocyclic compounds like 1,3,5-Oxadiazine derivatives .

Reaction Example :

Sulfonamide+Aromatic aldehydeCondensationSchiff base\text{Sulfonamide} + \text{Aromatic aldehyde} \xrightarrow{\text{Condensation}} \text{Schiff base}Schiff base+Benzoyl isothiocyanateCycloaddition1,3,5-Oxadiazine\text{Schiff base} + \text{Benzoyl isothiocyanate} \xrightarrow{\text{Cycloaddition}} \text{1,3,5-Oxadiazine}

Structural Modifications and Derivatization

The compound’s sulfonamide and acetamide groups enable structural diversity through targeted modifications:

Modification Type Example Reaction Resulting Product
Hydrolysis of acetamideAlkaline hydrolysisCarboxylic acid derivative
Cycloaddition (Schiff base)Reaction with benzoyl isothiocyanate1,3,5-Oxadiazine heterocycle
Substitution (NAS)Reaction with nucleophile (e.g., amine)Substituted phenyl/chloro derivative

Stability and Reactivity

The compound’s stability depends on reaction conditions:

  • Acetamide Hydrolysis : Requires strong bases (e.g., NaOH) and aqueous media. Prolonged exposure to acidic conditions may lead to sulfonamide hydrolysis .

  • Sulfonamide Reactivity : The sulfonamide group is stable under most conditions but can undergo hydrolysis to sulfonic acid under strongly acidic or basic conditions .

Comparison with Structurally Similar Compounds

Compound Key Features Reactivity Profile
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyl-acetamide Pyrimidine sulfonamide, p-tolyl groupSimilar synthesis steps; p-tolyl enhances lipophilicity
4-Amino-N-[4-(4-chlorophenyl)-6-dimethylphenylpyrimidin-2-yl]-benzensulfonamide Additional amino group, dimethylphenyl substituentIncreased solubility; prone to further condensation
N-{4-[4-(Pyrimidin-2-ylsulfamoyl)-phenylsulfamoyl]-phenyl}-acetamide Dual sulfonamide groupsHigher reactivity due to additional sulfonamide

Industrial and Pharmacological Implications

The compound’s synthesis and reactivity are tailored for pharmaceutical applications:

  • Antimicrobial Agents : The sulfonamide group inhibits bacterial folate synthesis via dihydropteroate synthase inhibition.

  • Derivatization for Enhanced Activity : Modifications (e.g., cycloaddition products) may improve bioavailability or target specificity .

Comparison with Similar Compounds

N-Phenylacetamide Sulfonamides (Analgesic/Anti-inflammatory Agents)

  • Compound 35 : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
    • Structural Difference : Replaces the pyrimidin-2-ylsulfamoyl group with a 4-methylpiperazinylsulfonyl moiety.
    • Activity : Exhibits analgesic activity comparable to paracetamol, likely due to enhanced solubility from the piperazine group .
  • Compound 36: N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide Structural Difference: Features a diethylsulfamoyl group instead of pyrimidinylsulfamoyl. Activity: Shows anti-hypernociceptive effects in inflammatory pain models, suggesting broader peripheral action .
Parameter Target Compound Compound 35 Compound 36
Sulfonamide Group Pyrimidin-2-yl 4-Methylpiperazinyl Diethyl
Chlorophenyl Present Absent Absent
Key Activity Undocumented Analgesic Anti-inflammatory

Morpholinosulfonyl Derivatives (Anti-COVID-19 Agents)

  • Compound 5l: 2-(4-Chlorophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide Structural Difference: Replaces pyrimidinylsulfamoyl with morpholinosulfonyl and introduces an amino linker to the chlorophenyl group.
Parameter Target Compound Compound 5l
Sulfonamide Group Pyrimidin-2-yl Morpholino
Chlorophenyl Linker Direct acetamide Amino bridge
Bioactivity Focus Undocumented Antiviral (COVID-19)

Pyrimidine Sulfanyl Analogs (Crystallography & Conformational Studies)

  • N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide Structural Difference: Sulfanyl (C–S–C) linkage replaces sulfamoyl (N–S–O), and the pyrimidine bears amino groups. Conformation: Intramolecular N–H⋯N hydrogen bonding stabilizes a folded structure. The dihedral angle between pyrimidine and chlorophenyl rings is 42.25°, influencing target binding .
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
    • Structural Difference : Methyl groups on pyrimidine and pyridine enhance lipophilicity.
    • Synthesis : Prepared via nucleophilic substitution, a common route for sulfanyl acetamides .
Parameter Target Compound Sulfanyl Analog
Linker Type Sulfamoyl (N–S–O) Sulfanyl (C–S–C)
Pyrimidine Substituents None 4,6-Diamino or 4,6-Dimethyl
Conformational Stability Likely rigid Folded (H-bond stabilized)

Thieno[2,3-d]pyrimidinyl Derivatives (Kinase Inhibitors)

  • N-(4-Chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide Structural Difference: Incorporates a thienopyrimidine fused ring system, increasing molecular rigidity and bulk. Activity: Such compounds often target kinases due to the planar, aromatic structure mimicking ATP .
Parameter Target Compound Thienopyrimidine Analog
Core Structure Pyrimidine Thieno[2,3-d]pyrimidine
Lipophilicity Moderate High (due to fused rings)
Target Relevance Undocumented Kinase inhibition

Key Findings and Implications

Sulfonamide vs. Sulfanyl Linkers : Sulfamoyl groups (N–S–O) offer hydrogen-bonding capacity critical for target engagement, while sulfanyl linkers (C–S–C) prioritize lipophilicity and membrane permeability .

Substituent Effects: Morpholino groups (e.g., Compound 5l) improve solubility, advantageous for oral bioavailability . Chlorophenyl placement: Direct attachment to acetamide (target compound) vs. amino-bridged (Compound 5l) alters electronic properties and steric hindrance.

Conformational Stability : Intramolecular hydrogen bonds in sulfanyl analogs (e.g., N–H⋯N) stabilize bioactive conformations, a feature absent in the target compound .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide?

The compound is synthesized via nucleophilic substitution. A typical procedure involves refluxing 2-chloro-N-(4-chlorophenyl)acetamide with 4,6-diaminopyrimidine-2-sulfanyl in ethanol, catalyzed by potassium hydroxide. Reaction progress is monitored by TLC, followed by solvent evaporation and precipitation in cold water, yielding a crystalline product (97% purity). Crystallization is achieved using methanol-ethyl acetate (1:1) via slow evaporation .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) is employed. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76°. Refinement using SHELXL2016 yields reliability factors (R = 0.050, wR = 0.155). Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation .

Q. What analytical techniques are critical for confirming molecular identity and purity?

Beyond SC-XRD, techniques include:

  • Elemental analysis : Validates stoichiometry (e.g., C₁₂H₁₂ClN₅OS).
  • Spectroscopy : FT-IR for functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability .

Advanced Research Questions

Q. How do structural variations in analogous compounds influence molecular conformation and stability?

Comparative studies using the Cambridge Structural Database (CSD) reveal that substituent position (e.g., chloro vs. methoxy groups) alters dihedral angles between aromatic rings. For example, the 4-chlorophenyl and pyrimidine rings in this compound are inclined at 42.25°, whereas a 2-chlorophenyl analog shows a 67.84° angle. Intramolecular hydrogen bonds and π-stacking further modulate stability .

Q. What methodologies optimize synthetic yield and crystallinity for structure-activity relationship (SAR) studies?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Slow evaporation at 25°C promotes single-crystal growth.
  • Additives : Trace acetic acid can template hydrogen-bonded networks .

Q. How can computational tools predict biological activity or binding modes of this compound?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) model interactions with target proteins. For instance, the sulfamoyl group may hydrogen-bond with kinase active sites (e.g., EGFR), while the chlorophenyl moiety contributes hydrophobic interactions. Free energy calculations (MM-PBSA) validate binding affinity .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of sulfamoyl groups in enzyme inhibition (e.g., carbonic anhydrase).
  • Polypharmacology : Screen against kinase libraries to identify off-target effects.
  • Green synthesis : Develop solvent-free or microwave-assisted routes to reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide
Reactant of Route 2
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2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

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